Lipophilicity Advantage Over Bromomethyl Analog
The target compound exhibits a calculated LogP of 3.8429, compared with 2.8167 for 2‑(bromomethyl)‑1,1‑difluorocyclopentane (CAS 1871494‑10‑8), a commonly available analog lacking the branched side chain . This ΔLogP of +1.03 log units equates to an approximately 10.7‑fold higher octanol/water partition coefficient under the same calculation methodology . The substantially increased lipophilicity can improve passive membrane permeability for targets requiring greater hydrophobic character.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.8429 |
| Comparator Or Baseline | 2-(Bromomethyl)-1,1-difluorocyclopentane: LogP = 2.8167 |
| Quantified Difference | ΔLogP = +1.0262 (≈10.7‑fold higher partition coefficient) |
| Conditions | Calculated LogP reported on Leyan product pages; both values derived from the same prediction engine |
Why This Matters
A >1 log unit lipophilicity difference directly influences compound prioritization in medicinal chemistry campaigns where passive permeability or CNS penetration is desired.
